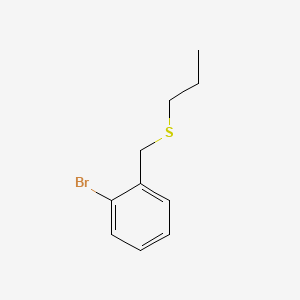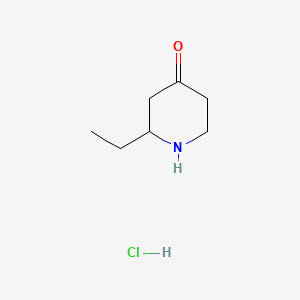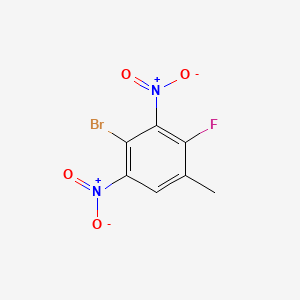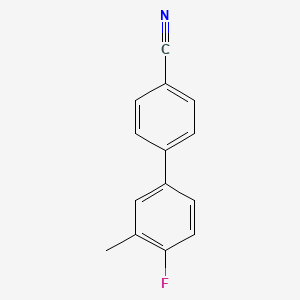
(3R,4S)-4-phenyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Phenyloxolane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a five-membered oxolane ring with a phenyl group attached to the fourth carbon and a carboxylic acid group at the third carbon. The stereochemistry of this compound is defined by the (3R,4S) configuration, which influences its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-phenyloxolane-3-carboxylic acid typically involves the following steps:
Epoxidation of Alkenes: The initial step often involves the epoxidation of an alkene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid.
Ring-Opening Reactions: The resulting epoxide can undergo ring-opening reactions under acidic or basic conditions to form the oxolane ring.
Stereoselective Reactions: The stereochemistry is controlled through the use of chiral catalysts or reagents to ensure the (3R,4S) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and ring-opening processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
(3R,4S)-4-Phenyloxolane-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4S)-4-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The (3R,4S) configuration plays a crucial role in determining the binding affinity and specificity of the compound . The oxolane ring and phenyl group contribute to the overall molecular recognition and interaction with biological targets .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with (3R,4S)-4-phenyloxolane-3-carboxylic acid.
Homoisoflavonoids: These compounds, such as sappanol and episappanol, also feature a five-membered ring structure with phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds .
Properties
CAS No. |
1268521-40-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
InChI Key |
RUOOGZAGKZOJQK-ZJUUUORDSA-N |
SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
Synonyms |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


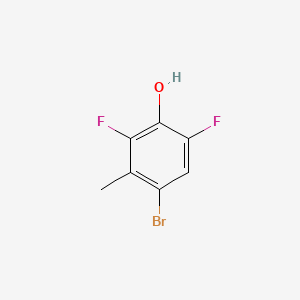
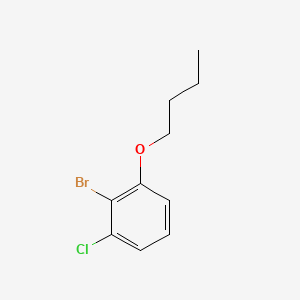
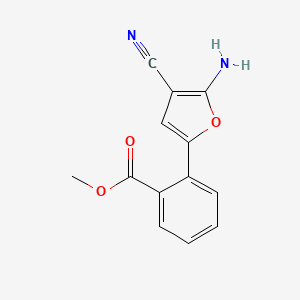
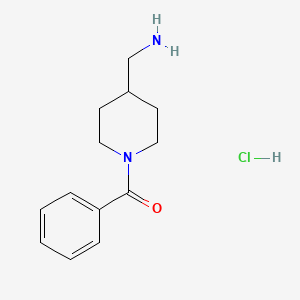
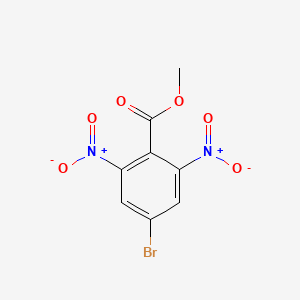
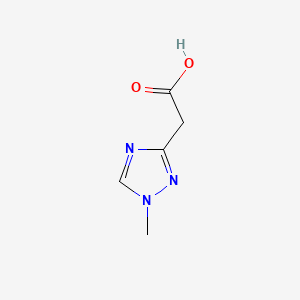

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)
